molecular formula C5H4BrN3O2 B017998 3-Amino-6-bromopyrazine-2-carboxylic acid CAS No. 486424-37-7

3-Amino-6-bromopyrazine-2-carboxylic acid

Cat. No. B017998
Key on ui cas rn: 486424-37-7
M. Wt: 218.01 g/mol
InChI Key: MTNAQEKMSVDTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704995B2

Procedure details

To a solution of methyl-3-amino-6-bromopyrazine carboxylate (10 g, 43 mmol) in THF:H2O (3:1), lithium hydroxide (6.0 g, 140 mmol) was added. The reaction mixture was stirred at room temperature and monitored by LCMS. The reaction was complete after 1 h. The reaction mixture was poured into 1 N HCl (250 mL), extracted with ethyl acetate (3×, 200 mL), washed with brine (3×, 100 mL), dried over anhydrous sodium sulfate, filtered and concentrated to afford a yellow solid (100% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7]([Br:12])[N:6]=1)=[O:4].[OH-].[Li+].Cl>C1COCC1.O>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][C:7]([Br:12])=[CH:8][N:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=NC(=CN=C1N)Br
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×, 200 mL)
WASH
Type
WASH
Details
washed with brine (3×, 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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